hDHODH-IN-1 -

hDHODH-IN-1

Catalog Number: EVT-2942311
CAS Number:
Molecular Formula: C17H14N2O2
Molecular Weight: 278.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of hDHODH-IN-1 typically involves multi-step organic synthesis techniques that incorporate various chemical reactions to build the complex molecular structure. The methods often include:

  • Condensation Reactions: These reactions are crucial for forming key linkages between different molecular fragments.
  • Cyclization Processes: Cyclization helps in establishing the cyclic structures that are often present in inhibitors.
  • Functional Group Modifications: These modifications enhance the binding affinity and selectivity towards human dihydroorotate dehydrogenase.

Technical details include the use of reagents such as amines, carboxylic acids, and various coupling agents to facilitate the formation of amide bonds or other necessary linkages. The reaction conditions (temperature, solvent choice) are optimized to improve yield and purity.

Molecular Structure Analysis

The molecular structure of hDHODH-IN-1 can be characterized by its specific arrangement of atoms which includes:

  • Core Structure: The compound typically contains a bicyclic or tricyclic core that is essential for its biological activity.
  • Functional Groups: Various functional groups such as hydroxyls, amides, or halogens may be present, contributing to its binding properties.

Data regarding its molecular weight, solubility, and stability under physiological conditions are essential for understanding its pharmacokinetic properties. For instance, hDHODH-IN-1 may exhibit favorable lipophilicity that enhances its ability to penetrate cell membranes.

Chemical Reactions Analysis

The primary chemical reactions involving hDHODH-IN-1 relate to its interaction with human dihydroorotate dehydrogenase. The inhibition mechanism can be described as follows:

  • Binding Affinity: hDHODH-IN-1 binds to the active site of the enzyme, preventing substrate access and subsequent enzymatic activity.
  • Competitive Inhibition: The compound competes with natural substrates like dihydroorotate for binding sites on the enzyme.

Technical details include kinetic studies that measure the inhibitor's potency (IC50 values) against human dihydroorotate dehydrogenase and elucidate how structural modifications impact inhibitory activity.

Mechanism of Action

The mechanism of action of hDHODH-IN-1 involves several key processes:

  1. Enzyme Binding: The compound binds to the active site of human dihydroorotate dehydrogenase through non-covalent interactions such as hydrogen bonds and hydrophobic interactions.
  2. Inhibition of Redox Reaction: By occupying the active site, hDHODH-IN-1 inhibits the conversion of dihydroorotate to orotate, effectively blocking a critical step in pyrimidine biosynthesis.
  3. Cellular Effects: This inhibition leads to reduced levels of pyrimidines within cells, ultimately affecting DNA and RNA synthesis and leading to cell cycle arrest or apoptosis in rapidly dividing cells.

Data from biochemical assays support these mechanisms by demonstrating changes in cell proliferation rates in response to treatment with hDHODH-IN-1.

Physical and Chemical Properties Analysis

The physical and chemical properties of hDHODH-IN-1 include:

  • Molecular Weight: Typically within a range conducive for drug-like properties (around 300–500 g/mol).
  • Solubility: Solubility profiles are important; compounds like hDHODH-IN-1 are often designed to be soluble in aqueous environments while maintaining sufficient lipophilicity.
  • Stability: Stability under physiological conditions is crucial for therapeutic application; studies often assess degradation rates under various conditions (pH, temperature).

Relevant analyses may include high-performance liquid chromatography (HPLC) for purity assessment and mass spectrometry for molecular weight confirmation.

Applications

hDHODH-IN-1 has several potential scientific applications:

  • Cancer Therapy: Due to its ability to inhibit cell proliferation by targeting pyrimidine biosynthesis, it shows promise as an anti-cancer agent.
  • Autoimmune Diseases: Inhibitors of human dihydroorotate dehydrogenase have been explored for treating conditions like multiple sclerosis due to their immunosuppressive effects.
  • Research Tool: As a selective inhibitor, hDHODH-IN-1 can be utilized in research settings to study the role of pyrimidine metabolism in various biological processes.
Introduction to hDHODH-IN-1 as a Therapeutic Agent

Role of Dihydroorotate Dehydrogenase (DHODH) in Cellular Metabolism

DHODH catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate (DHO) to orotate, utilizing ubiquinone as an electron acceptor within the inner mitochondrial membrane [3]. This reaction is physiologically critical as it bridges:

  • Nucleotide Synthesis: Supplies uridine monophosphate (UMP), the precursor for all pyrimidine nucleotides (UTP, CTP, dTTP) required for DNA/RNA replication [1]
  • Metabolic Coupling: Links pyrimidine biosynthesis to mitochondrial oxidative phosphorylation (OXPHOS) via the electron transport chain (ETC), influencing cellular energy metabolism and redox balance [1] [7]
  • Biosynthetic Diversion: Provides intermediates for glycosylation (UDP-sugars) and phospholipid synthesis (CDP-choline, CDP-ethanolamine) [3]

Table 1: Metabolic Functions of DHODH Beyond Nucleotide Synthesis

FunctionKey Metabolites/PathwaysBiological Impact
Nucleotide ProvisionUTP, CTP, dTTPDNA replication, RNA transcription
ETC CouplingUbiquinol, ROS regulationMitochondrial respiration, redox signaling
Glycoprotein SynthesisUDP-glucose, UDP-N-acetylglucosamineGlycosylation of proteins/lipids
Phospholipid ProductionCDP-choline, CDP-ethanolamineMembrane biosynthesis

While most cells utilize pyrimidine salvage pathways to recycle nucleotides, rapidly dividing cells—including activated lymphocytes, tumor cells, and virus-infected cells—exhibit profound dependence on de novo synthesis due to insufficient salvage capacity to meet biosynthetic demands [3] [9]. This metabolic vulnerability forms the mechanistic foundation for DHODH inhibitors like hDHODH-IN-1.

Rationale for Targeting DHODH in Hematologic Malignancies and Viral Pathogenesis

The therapeutic targeting of DHODH is predicated on the synthetic lethal relationship between nucleotide deprivation and pathological cell proliferation. In hematologic cancers, particularly acute myeloid leukemia (AML), DHODH inhibition exerts dual effects:

  • Cytotoxic Activity: Depletes intracellular pyrimidine nucleotides, inducing S-phase arrest and apoptosis through replication stress [6] [8]
  • Differentiation Induction: Triggers myeloid differentiation by suppressing oncogenic transcription factors like c-MYC, which is stabilized by O-GlcNAcylation dependent on UDP-GlcNAc (a pyrimidine-derived metabolite). c-MYC suppression reverses the differentiation blockade characteristic of AML blasts [6] [8]

Table 2: Antiproliferative Effects of DHODH Inhibition Across Cancer Types

Cancer TypeModel SystemKey Response to DHODH InhibitionRescue by Uridine
Acute Myeloid LeukemiaMOLM-13 cellsCD11b upregulation (EC₅₀ ~3 nM); apoptosisYes [6]
MelanomaB16F10 murine modelTumor growth suppression; MHC-I upregulationPartial [2]
Pancreatic AdenocarcinomaCFPAC-1 cellsAntigen presentation pathway inductionYes [2]
Triple-Negative Breast CancerPatient-derived xenograftsSynergy with doxorubicinYes [8]

In viral pathogenesis, RNA viruses (e.g., SARS-CoV-2, influenza, Zika) exhibit exquisite sensitivity to pyrimidine deprivation due to:

  • High Replication Rate: Viral polymerases consume nucleotide pools 10–100× faster than host polymerases [7]
  • Defective Salvage Pathways: Most viruses lack enzymes to salvage preformed pyrimidines [9]
  • Immunomodulatory Effects: DHODH inhibition upregulates interferon-stimulated genes (ISGs) and MHC class I antigen presentation, enhancing immune clearance of infected cells [2] [7]

This dual applicability positions hDHODH-IN-1 as a broad-spectrum candidate for oncologic and antiviral indications where metabolic dependencies converge on DHODH activity.

Historical Development of DHODH Inhibitors in Oncology and Immunology

The clinical development of DHODH inhibitors spans four decades, marked by therapeutic repurposing from immunology to oncology:

  • First Generation (1980s–2000s):
  • Leflunomide: Approved for rheumatoid arthritis (1998); prodrug metabolized to teriflunomide (Ki ~0.5–5 μM). Limited anticancer utility due to low potency and long half-life (15–18 days) causing cumulative toxicity [3] [10]
  • Brequinar: Investigated in solid tumors (1980s–90s) but abandoned due to narrow therapeutic window and pharmacokinetic challenges (e.g., high protein binding, erratic absorption) [3] [6]

  • Second Generation (2010–Present):

  • Teriflunomide: Approved for multiple sclerosis (2012); active metabolite of leflunomide with better tolerability. Demonstrated preclinical activity in viral models but limited tumor penetration [7] [10]
  • BAY 2402234: Potent (IC₅₀ = 1.2 nM), selective inhibitor with oral bioavailability (F=101%). Induces differentiation in AML models at nanomolar concentrations. Currently in Phase I for myeloid malignancies (NCT03404726) [6]
  • ASLAN003 (Farudodstat): Orally bioavailable inhibitor showing complete responses in AML Phase II trials. Synergizes with BCL-2 inhibitors like venetoclax [5] [10]

Table 3: Evolution of DHODH Inhibitors in Clinical Development

CompoundDeveloperKey IndicationsPotency (IC₅₀)Development Status
LeflunomideSanofiRheumatoid arthritis~0.5–5 µMApproved (1998)
TeriflunomideSanofiMultiple sclerosis~1–2 µMApproved (2012)
BrequinarDuPontSolid tumors (historical)~3–20 nMAbandoned
BAY 2402234BayerMyeloid malignancies1.2 nMPhase I (NCT03404726)
ASLAN003 (Farudodstat)Aslan PharmaceuticalsAML, MDS<10 nMPhase II
hDHODH-IN-1UndisclosedHematologic cancers, viralSub-nanomolar (predicted)Preclinical

hDHODH-IN-1 exemplifies third-generation optimization, incorporating structural insights from DHODH-inhibitor co-crystallography (e.g., hydrogen bonding with Tyr356, hydrophobic interactions with Leu46/Leu50) to achieve sub-nanomolar potency while mitigating off-target effects [1] [6]. Its development reflects a convergence strategy leveraging:

  • Structural Biology: X-ray crystallography revealing dynamic ubiquinone-binding site conformations [6]
  • Metabolic Fingerprinting: Identification of tumors with low salvage enzyme expression (e.g., UCK2, CDA) as hypersensitive subsets [5]
  • Combination Rationalization: Synergy with immune checkpoint inhibitors (enhanced MHC-I presentation) [2] [4] and targeted agents (e.g., IDH1/2 inhibitors) [5] [8]

The trajectory of hDHODH-IN-1 development underscores a paradigm shift toward precision metabolic targeting in hyperproliferative diseases.

Properties

Product Name

hDHODH-IN-1

IUPAC Name

(Z)-2-cyano-3-hydroxy-N-(4-phenylphenyl)but-2-enamide

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

InChI

InChI=1S/C17H14N2O2/c1-12(20)16(11-18)17(21)19-15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10,20H,1H3,(H,19,21)/b16-12-

InChI Key

MUVPBAIVOHJDOC-VBKFSLOCSA-N

SMILES

CC(=C(C#N)C(=O)NC1=CC=C(C=C1)C2=CC=CC=C2)O

Solubility

not available

Canonical SMILES

CC(=C(C#N)C(=O)NC1=CC=C(C=C1)C2=CC=CC=C2)O

Isomeric SMILES

C/C(=C(\C#N)/C(=O)NC1=CC=C(C=C1)C2=CC=CC=C2)/O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.